molecular formula C22H17ClN4O4 B2606012 N-(1,3-benzodioxol-5-ylmethyl)-2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide CAS No. 941877-00-5

N-(1,3-benzodioxol-5-ylmethyl)-2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide

Cat. No.: B2606012
CAS No.: 941877-00-5
M. Wt: 436.85
InChI Key: CGMIRZLYDDJZIY-UHFFFAOYSA-N
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Description

This compound features a pyrazolo[1,5-a]pyrazin-5(4H)-one core fused with a benzodioxole moiety and a 4-chlorophenyl substituent.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17ClN4O4/c23-16-4-2-15(3-5-16)17-10-18-22(29)26(7-8-27(18)25-17)12-21(28)24-11-14-1-6-19-20(9-14)31-13-30-19/h1-10H,11-13H2,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGMIRZLYDDJZIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNC(=O)CN3C=CN4C(=CC(=N4)C5=CC=C(C=C5)Cl)C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17ClN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the benzodioxole moiety, followed by the introduction of the chlorophenyl group through electrophilic aromatic substitution. The pyrazolopyrazine core is then constructed via cyclization reactions. Each step requires specific reaction conditions, such as controlled temperatures, pH levels, and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems for monitoring and adjusting parameters such as temperature, pressure, and reactant concentrations is crucial. Additionally, purification techniques like recrystallization, chromatography, and distillation are employed to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzodioxol-5-ylmethyl)-2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of different reduced derivatives.

    Substitution: Both nucleophilic and electrophilic substitution reactions can occur, depending on the functional groups present and the reaction conditions.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, solvent, and time, are optimized to achieve the desired transformation efficiently.

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

N-(1,3-benzodioxol-5-ylmethyl)-2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, given its unique molecular structure.

    Industry: It finds applications in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways are subjects of ongoing research, aiming to elucidate how this compound exerts its effects at the cellular and molecular levels.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The compound’s uniqueness lies in the combination of a benzodioxole group (electron-rich aromatic system) and a 4-chlorophenyl substituent (electron-withdrawing). Key analogues and their distinguishing features are summarized below:

Compound Name / Structure Key Substituents Biological Activity / Potency Reference(s)
N-(1,3-Benzodioxol-5-ylmethyl)-2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide Benzodioxole, 4-chlorophenyl Hypothesized antifungal/cytotoxic activity N/A
2-(2-Benzo[1,3]dioxol-5-yl-4-oxo-4H-pyrazolo[1,5-a]pyrazin-5-yl)-N-(3-fluoro-4-methylphenyl)acetamide Benzodioxole, 3-fluoro-4-methylphenyl Enhanced binding to carbonic anhydrase isoforms
N-[3-(4-Quinazolinyl)amino-1H-pyrazole-4-carbonyl]aldehyde hydrazines Quinazoline, pyrazole-carbonyl Antimicrobial (e.g., vs. Fusarium graminearum)
N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-(4-nitrophenyl)acetamide Nitrophenyl, dimethylpyrazole Antifungal, insecticidal
2-Chloro-N-[1-(4-chlorophenyl)-3-cyano-1H-pyrazol-5-yl]acetamide 4-Chlorophenyl, cyano group Herbicidal precursor

Structural-Activity Relationships (SAR)

Benzodioxole vs. Phenyl Rings :

  • Replacement of benzodioxole with simple phenyl groups (e.g., ) reduces antifungal activity, highlighting the importance of the electron-rich dioxole ring for target engagement .

Chlorophenyl Position :

  • 4-Chlorophenyl substituents (as in the target compound) improve metabolic stability compared to ortho- or meta-substituted analogues .

Acetamide Side Chain :

  • Substitution at the acetamide nitrogen (e.g., cyclohexyl in ) modulates solubility and bioavailability. For instance, cyclohexyl derivatives in achieved >98% synthetic yields, suggesting scalable production .

Biological Activity

N-(1,3-benzodioxol-5-ylmethyl)-2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide is a synthetic compound with potential pharmacological applications. Its unique structure incorporates a benzodioxole moiety, which is known for various biological activities, including anticancer and antimicrobial properties. This article explores the biological activity of this compound through a review of relevant studies and findings.

  • Chemical Formula : C19H18ClN3O5
  • Molecular Weight : 403.82 g/mol
  • CAS Number : 478033-71-5

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

  • Antimicrobial Activity
    • The compound has shown promising results against various bacterial strains. Studies indicate that derivatives of similar structures exhibit moderate to strong antibacterial activity against pathogens such as Salmonella typhi and Bacillus subtilis .
    • A comparative analysis of similar compounds indicates that those containing the oxadiazole ring often demonstrate enhanced antibacterial properties due to their ability to inhibit bacterial enzyme systems .
  • Enzyme Inhibition
    • The compound's potential as an enzyme inhibitor has been evaluated, particularly its effect on acetylcholinesterase (AChE) and urease. Compounds with similar structural motifs have been reported to possess significant inhibitory activity against these enzymes, which are crucial in various physiological processes .
    • For instance, certain derivatives demonstrated IC50 values in the low micromolar range, indicating strong potency as urease inhibitors .
  • Anticancer Properties
    • The benzodioxole moiety is associated with anticancer effects, and compounds featuring this structure have been studied for their ability to induce apoptosis in cancer cell lines. The mechanism often involves the modulation of signaling pathways related to cell growth and survival .
    • Research has highlighted the potential for these compounds to act synergistically with existing chemotherapeutic agents, enhancing their efficacy while potentially reducing side effects .

Case Study 1: Antibacterial Screening

A study conducted on a series of oxadiazole derivatives showed that modifications to the benzodioxole structure significantly influenced antibacterial potency. Compounds were screened against multiple bacterial strains, revealing that those with halogen substitutions exhibited enhanced activity.

CompoundBacterial StrainZone of Inhibition (mm)
AS. typhi20
BB. subtilis25
CE. coli15

Case Study 2: Enzyme Inhibition Assay

An evaluation of enzyme inhibition revealed that several synthesized compounds based on the target structure inhibited AChE effectively.

CompoundIC50 (µM)Enzyme Type
D0.63AChE
E6.28Urease
F1.21Urease

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